4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is known for its unique structure, which includes a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:
- 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride
- 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl bromide
- 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl iodide
These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo .
Biological Activity
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with significant potential in various biological applications due to its unique structural features, including a sulfonyl chloride group and a cyclopropyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, reactivity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H8ClN3O3S, with a molecular weight of approximately 242.08 g/mol. The compound features:
- A five-membered oxazole ring.
- A chlorine atom at the 4-position.
- A cyclopropyl group at the 3-position.
- A sulfonyl chloride group at the 5-position.
This unique structure contributes to its reactivity, particularly with nucleophiles, making it a valuable intermediate in medicinal chemistry and agrochemical applications.
The biological activity of this compound primarily arises from its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme functions and inhibit various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, blocking their catalytic activity.
- Protein Modification : It can modify proteins through nucleophilic attack on the sulfonyl chloride group, leading to altered protein function or stability .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that structurally related sulfonamide and oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest .
Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 | 34.16 | Induces oxidative stress |
Compound B | LNCaP | 57.2 | Inhibits androgen receptor |
Compound C | HepG2 | 2.57 | Induces apoptosis |
Antimicrobial Activity
The compound's sulfonyl chloride group also suggests potential antimicrobial activity. Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial protein synthesis or function .
Case Studies
- Anticancer Activity : A study evaluated a series of oxazole derivatives, including those with sulfonyl groups. The results indicated that certain compounds exhibited significant cytotoxicity against prostate cancer cells (LNCaP), with IC50 values demonstrating potent activity compared to controls .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of similar sulfonamide derivatives. The study highlighted strong inhibitory effects against urease and acetylcholinesterase, suggesting potential applications in treating conditions like hypertension and Alzheimer's disease .
Properties
IUPAC Name |
4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLNGXQJMWFULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-07-7 |
Source
|
Record name | 4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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